molecular formula C8H6F2N2 B11916571 5,7-Difluoro-3H-indol-2-amine

5,7-Difluoro-3H-indol-2-amine

Cat. No.: B11916571
M. Wt: 168.14 g/mol
InChI Key: NOVZSRSNDCBPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Difluoro-3H-indol-2-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of a suitable indole precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of 5,7-Difluoro-3H-indol-2-amine may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-3H-indol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Difluoro-3H-indol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Difluoro-3H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors, affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Difluoro-3H-indol-2-amine is unique due to the presence of two fluorine atoms at specific positions on the indole ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

5,7-difluoro-3H-indol-2-amine

InChI

InChI=1S/C8H6F2N2/c9-5-1-4-2-7(11)12-8(4)6(10)3-5/h1,3H,2H2,(H2,11,12)

InChI Key

NOVZSRSNDCBPLV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)F)F)N=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.